molecular formula C9H12O4 B8486605 2-Methyl-1,4-diacetoxy-buta-1,3-diene CAS No. 68963-18-8

2-Methyl-1,4-diacetoxy-buta-1,3-diene

Cat. No.: B8486605
CAS No.: 68963-18-8
M. Wt: 184.19 g/mol
InChI Key: GJTMBEFCTBJFIH-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diacetoxy-buta-1,3-diene is a conjugated diene derivative bearing acetylated hydroxyl groups at positions 1 and 4, with a methyl substituent at position 2. This compound is structurally characterized by its electron-rich diene system, which is stabilized by the electron-withdrawing acetate groups. Such features make it a candidate for applications in organic synthesis, particularly in Diels-Alder reactions, where conjugated dienes act as dienophiles.

Properties

CAS No.

68963-18-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(4-acetyloxy-3-methylbuta-1,3-dienyl) acetate

InChI

InChI=1S/C9H12O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4-6H,1-3H3

InChI Key

GJTMBEFCTBJFIH-UHFFFAOYSA-N

Canonical SMILES

CC(=COC(=O)C)C=COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Functional Groups Key Structural Features
2-Methyl-1,4-diacetoxy-buta-1,3-diene C₉H₁₂O₄ Acetate, conjugated diene, methyl Methyl at C2; diene (C1–C4)
1,4-Diacetoxy-2-butyne C₈H₁₀O₄ Acetate, alkyne Triple bond (C2–C3); no methyl group
trans,trans-1,4-Diacetoxy-1,3-butadiene C₈H₁₀O₄ Acetate, conjugated diene No methyl; planar trans-diene geometry

Key Observations :

  • The alkyne in 1,4-diacetoxy-2-butyne lacks the conjugation present in dienes, making it less reactive in Diels-Alder reactions but more prone to hydrogenation or alkyne-specific transformations .

Reactivity and Stability

Hydrolysis and Stability:

  • Acetate groups in all three compounds are susceptible to hydrolysis under acidic or basic conditions. However, the conjugated diene in this compound may stabilize the molecule against hydrolysis compared to the alkyne in 1,4-diacetoxy-2-butyne, which lacks such stabilization .

Diels-Alder Reactivity:

  • The electron-deficient dienophile preference of this compound is modulated by the electron-withdrawing acetate groups. This contrasts with non-acetylated dienes, which are typically more electron-rich and reactive .

Spectroscopic and Analytical Data

Mass Spectrometry (MS):

While direct MS data for this compound are unavailable, analogous compounds like (Z)- and (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene () demonstrate characteristic fragmentation patterns:

  • Base peak at m/z 121 : Corresponds to [M-C₁₂H₁₅O]⁺, indicating loss of bulky substituents .
  • Similar fragmentation in diacetates would likely involve cleavage of acetate groups (e.g., loss of CH₃COO•, m/z 60).

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